Rhodanine

説明

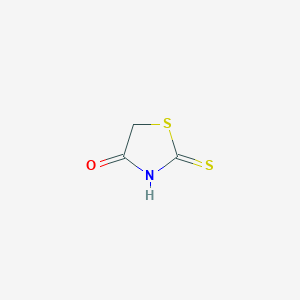

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NOS2/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWUVOGUEXMXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NOS2 | |

| Record name | RHODANINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20993 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

950981-11-0 | |

| Record name | Polyrhodanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950981-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4026002 | |

| Record name | Rhodanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Rhodanine appears as light yellow crystals. Density 0.868 g / cm3. Melting point 168.5 °C. May explode on rapid heating., Pale yellow solid; [Merck Index] Light yellow powder; [MSDSonline] | |

| Record name | RHODANINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20993 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rhodanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6958 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>20 [ug/mL] (The mean of the results at pH 7.4), Very soluble (NTP, 1992), FREELY SOL IN BOILING WATER, IN METHANOL, ETHANOL, DIMETHYLFORMAMIDE, ETHER, ALKALIES, AMMONIA, HOT ACETIC ACID, SLIGHTLY SOL IN WATER; INSOL IN PETROLEUM ETHER | |

| Record name | SID57260772 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | RHODANINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20993 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RHODANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.868 (NTP, 1992) - Less dense than water; will float, 0.868, BULK DENSITY 0.617 | |

| Record name | RHODANINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20993 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RHODANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PALE YELLOW CRYSTALS (LONG BLADES) FROM GLACIAL ACETIC ACID OR WATER, LIGHT YELLOW PRISMS FROM ALCOHOL | |

CAS No. |

141-84-4, 6913-23-1 | |

| Record name | RHODANINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20993 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rhodanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptothiazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006913231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RHODANINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiazolidinone, 2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhodanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHODANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O50LKL2G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RHODANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

335.3 °F (NTP, 1992), 168.5 °C (CAPILLARY); 170.5-171 °C (HOT STAGE) | |

| Record name | RHODANINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20993 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RHODANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for Rhodanine and Its Derivatives

Classic Synthetic Approaches to the Rhodanine Core

Traditional methods for synthesizing the this compound core often involve multi-component reactions and specific functional group transformations.

A more recent development in classic synthesis involves the direct preparation of this compound and N-aryl rhodanines through the reaction of thioureas and thioglycolic acid in a single step, catalyzed by protic acid. This method is noted for being straightforward, efficient, atom-economical, and convenient, yielding good results .

Knoevenagel Condensation Reactions

The Knoevenagel condensation is one of the most widely employed and fundamental methods for synthesizing this compound derivatives, particularly 5-arylidenerhodanines . This reaction typically involves the condensation of this compound with an aldehyde or other carbonyl compounds . The active methylene (B1212753) group at the C-5 position of this compound acts as a nucleophile, attacking the electrophilic carbon atom of the carbonyl compound .

Various catalysts and conditions have been explored to facilitate Knoevenagel condensation for this compound derivatives. Historically, mixtures of acetic acid (CH₃COOH) and sodium acetate (B1210297) (CH₃COONa) have been used . More recent advancements include the use of ionic liquids, acidic alumina, zirconia, and even non-conventional energy sources such as ultrasonication and microwave irradiation . For instance, CuFe₂O₄ nanoparticles have been successfully employed as a magnetically separable heterogeneous catalyst in aqueous media, achieving reactions in 30-40 minutes at 100°C with high yields . Alum (potassium aluminum sulfate) has also been shown to catalyze this condensation efficiently under microwave irradiation in water, leading to excellent product yields within short reaction times (6-12 minutes) .

An example of Knoevenagel condensation conditions and yields:

| Aldehyde Type | Catalyst/Solvent | Temperature | Reaction Time | Yield Range (%) | Reference |

| Aromatic/Heteroaromatic | CuFe₂O₄ NPs / Water | 100°C | 30-40 min | High | |

| Various Aromatic Aldehydes | Alum / Water (Microwave Irradiation) | Optimized (MW) | 6-12 min | Excellent | |

| This compound-N-acetic acid + Aldehyde | Aniline / THF | Ambient | Not specified | 85-95 |

Nucleophilic Attack on the Thioxo Group

The thioxo group at position 2 of the this compound ring is susceptible to nucleophilic attack, particularly by aliphatic amines . This reactivity can be exploited in the synthesis of N-substituted this compound derivatives. One reported method involves a nucleophilic displacement reaction between an appropriate amine and trithiocarbonate, leading to substituted this compound intermediates . This process can be followed by a Knoevenagel condensation with an aldehyde, catalyzed by an excess of the primary amine, to yield further derivatives .

Thioxo to Oxo Conversions

The conversion of the thioxo group (C=S) in this compound derivatives to an oxo group (C=O) is a significant transformation, as it leads to the formation of thiazolidine-2,4-diones (TZDs) . TZDs are core components of several commercially available drugs, such as rosiglitazone, troglitazone, and pioglitazone (B448) .

Various reagents have been reported for this oxidative dethionation:

Hydrogen peroxide

Aqueous chloroacetic acid

Bromine in acetic acid

Dimethyl sulfate (B86663)

Diacetoxyiodobenzene (DIB)

More recently, visible light photocatalytic methods have emerged as an efficient and chemoselective approach for converting the thioxo group in this compound derivatives to their corresponding oxygen analogues . This method is noted for its generality and high product yields .

Modern and Green Synthesis Strategies

Modern synthetic chemistry increasingly emphasizes green and sustainable approaches to minimize environmental impact. This trend is evident in the development of new methodologies for this compound synthesis.

One-Pot and Multistage Reactions for Derivatives

One-pot and multi-component reactions (MCRs) are highly valued in modern organic synthesis due to their efficiency, atom economy, and ability to generate complex compounds in fewer steps . For this compound derivatives, one-pot three-component routes are common. These often involve primary amines, carbon disulfide, and other reagents like maleic anhydride (B1165640) or ethyl chloroacetate (B1199739) . Such reactions can proceed in water, offering an environmentally benign approach, and typically yield this compound derivatives in good to excellent yields .

For example, a one-pot three-component synthesis of this compound derivatives can be achieved by reacting primary amines, carbon disulfide, and maleic anhydride in water, proceeding via sequential Michael addition and intramolecular amide bond formation . Another efficient one-pot, four-component synthesis of arylidene this compound derivatives involves the condensation of primary amines, aldehydes, ethyl chloroacetate, and carbon disulfide in polyethylene (B3416737) glycol (PEG), sometimes with ultrasonic irradiation, yielding products in high purity and yields .

Sequential one-pot two-step processes have also been developed, combining methods like the "Holmberg method" and Knoevenagel condensation under microwave-assisted conditions. These protocols allow for the rapid and efficient generation of highly functionalized this compound derivatives with high yields and purity after simple precipitation .

Deep Eutectic Solvents (DES) Catalysis

Deep Eutectic Solvents (DESs) represent a relatively new class of green and environmentally friendly solvents that are gaining prominence in chemical synthesis . DESs often play a dual role, acting as both solvents and catalysts, and are characterized by low vapor pressure, non-toxicity, reusability, and affordability .

DESs have been successfully applied in the Knoevenagel condensation for synthesizing this compound derivatives, often eliminating the need for conventional catalysts . A model reaction involving this compound and salicylaldehyde, for instance, has been performed in various DESs . Choline chloride:urea (ChCl:urea) (1:2) and L-proline-based DESs (e.g., L-proline/glycerol, Pro/Gly) have been identified as highly effective for these condensations .

The use of DESs offers several advantages:

Catalyst-free conditions: Reactions can proceed without the addition of traditional catalysts .

Mild reaction conditions: Often, reactions can be carried out at mild temperatures (e.g., 60°C) .

Short reaction times: Many syntheses are completed within a short duration (e.g., 1 hour) .

High yields: DES-mediated syntheses typically result in good to excellent product yields (e.g., 51.4-99.7% in ChCl:acetamide DES) .

Simple workup: Products can often be recovered by simple precipitation or filtration after adding water, eliminating the need for tedious purification steps .

Sustainability: DESs can often be recycled for multiple runs, further enhancing their environmental friendliness .

An example of Knoevenagel condensation in DES:

| DES Type | Temperature | Reaction Time | Yield Range (%) | Reference |

| Choline Chloride:Acetamide | 80°C | Not specified | 51.4-99.7 | |

| Choline Chloride:Urea | 90°C | Not specified | 10-78 | |

| L-Proline/Glycerol (Pro/Gly) | 60°C | 1 hour | Very Good (e.g., 92%) |

Derivatization Strategies of the this compound Nucleus

The this compound core possesses several reactive centers, enabling extensive derivatization to yield compounds with optimized properties and diverse biological activities . The primary positions for structural modification are the C-5 and N-3 positions . Beyond simple substitutions, derivatization strategies also include transformations into related thiazolidinone derivatives and the incorporation of the this compound nucleus into more complex heterocyclic systems .

Substitution at the C-5 Position

The C-5 position of the this compound ring is recognized as an "active methylene" site, making it highly amenable to electrophilic reactions . The most common and widely utilized method for C-5 functionalization is the Knoevenagel condensation reaction . This reaction typically involves the condensation of this compound with various aromatic or heteroaromatic aldehydes in the presence of a catalyst, such as acetic acid and sodium acetate, or under microwave irradiation, to produce 5-arylidene this compound derivatives . The introduction of substituents at the C-5 position, particularly benzylidene derivatives, is a common strategy for designing new bioactive compounds . Research indicates that the presence of electron-withdrawing groups on the aryl moiety at the C-5 position can enhance the antibacterial activity of the resulting derivatives . Furthermore, 5-arylidene-3-(tert-butyl)-2-thioxothiazolidin-4-one can undergo [3+2] cycloaddition reactions .

Substitution at the N-3 Position

The N-3 position of the this compound nucleus is another crucial site for derivatization, allowing for the introduction of a wide array of substituents . N-alkylation is a common strategy for modifying this position, often involving the introduction of moieties containing a carboxylic group or its derivatives . N-substituted rhodanines can be synthesized from amines . Regioselective reactions at position 3 of 3-aminothis compound, often involving Schiff base formation, are employed to obtain N-substituted this compound derivatives . The nature of the substituent at N-3 can significantly impact the biological activity, with carboxylic acids, p-hydroxyphenyl, or (4-hydroxyphenyl)-pyrrolidine-2,5-dione substituents often leading to effective anti-tumor activity .

This compound-3-acetic acid (RAA), also known as 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid, is a key intermediate in the synthesis of numerous biologically active compounds, including the aldose reductase inhibitor Epalrestat (B1671369) . Several synthetic routes exist for its preparation:

One-pot, three-component reaction: This method involves the reaction of an amine or amino acid (such as glycine) with carbon disulfide and sodium chloroacetate .

Multi-step synthesis: An alternative approach involves reacting methyl aminoacetate hydrochloride with chloroacetyl chloride, followed by reaction with an alkali metal ethylxanthate, subsequent cyclization, and finally hydrolysis .

Conversion to acyl chloride: this compound-3-acetic acid can be reacted with thionyl chloride (SOCl2) to form 2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl chloride, which can then be further reacted with other compounds like glycine (B1666218) .

Once synthesized, this compound-3-acetic acid derivatives are frequently subjected to Knoevenagel condensation with aromatic aldehydes to yield 5-benzylidene derivatives, further expanding their chemical diversity .

Incorporation into Complex Heterocyclic Systems

This compound's versatile reactivity allows for its integration into more intricate and complex heterocyclic architectures . This strategy often leads to compounds with enhanced or novel biological profiles. Examples include the combination of this compound with fused heterocyclic rings like indole (B1671886) and benzothiazole (B30560) . Annulation reactions are a significant pathway for constructing complex spirothis compound heterocycles . For instance, enantioselective [3+3] annulation reactions between pyrazolones and this compound-derived ketoesters have been developed to synthesize spirothis compound-pyran derivatives . Furthermore, phosphine-catalyzed [3+2] cycloaddition or sequential [3+2]/[3+2] annulation reactions can produce cyclopentene (B43876) spiro-rhodanine scaffolds with high yields and excellent diastereoselectivities . This compound moieties have also been incorporated into polymer backbones, side chains, and hyperbranched chains through Knoevenagel reactions, followed by ring-opening polymerization, to create multicyclic polymers . In the context of organic solar cells, this compound has been integrated into fused-ring nonfullerene acceptors, such as this compound-benzothiadiazole-coupled indacenodithiophene, to improve stability .

N-Glycosylation of this compound

N-Glycosylation of this compound involves the attachment of sugar moieties to the nitrogen atom at the N-3 position, leading to N-glycosylthis compound derivatives . This derivatization strategy can be achieved by reacting this compound with glycosyl halides, such as α-acetobromoglucose, under basic conditions. Subsequent deacetylation of the protected nitrogen nucleosides can be performed without cleaving the this compound ring. N-beta-D-glucopyranosyl-5-aralkylidenerhodanines have been synthesized, and N-glucosyl derivatives of 2-thioxo-4-thiazolidinones have demonstrated potential as antiviral agents . Additionally, aminolysis of N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-5-aralkylidenerhodanines can yield N-glycosylthioureas .

Stereochemical Considerations in this compound Synthesis

Stereochemical control is an important aspect of this compound synthesis, particularly for derivatives with exocyclic double bonds or spiro centers. Arylalkylidenerhodanines, commonly formed through Knoevenagel condensation at the C-5 position, can exist as geometric isomers (Z and E isomers) . Studies indicate that synthetic procedures typically yield the thermodynamically more stable Z-isomers . The configuration of the exocyclic double bond can be determined using nuclear magnetic resonance (NMR) spectroscopy, where the proton signals of the methine group for Z-isomers are generally more downfield compared to their E-isomer counterparts .

In the synthesis of more complex this compound derivatives, such as spirothis compound heterocycles, enantioselective and diastereoselective approaches are crucial. For instance, enantioselective [3+3] annulation reactions, catalyzed by chiral squaramides, have been successfully employed to synthesize spirothis compound-pyran derivatives with excellent stereoselectivities . Furthermore, diastereoselective phosphine-catalyzed cascade reactions have been developed to construct cyclopentene spiro-rhodanine scaffolds, achieving high yields and exceptional diastereoselectivities (e.g., up to 20:1 diastereomeric ratio) . These stereoselective methodologies are vital for producing single-isomer compounds, which is often critical for their biological activity and pharmaceutical applications.

Reactivity and Reaction Mechanisms of Rhodanine Compounds

Metal Ion Complexation and Coordination Chemistry

Rhodanine (2-thioxo-4-thiazolidinone) and its derivatives exhibit significant complexing properties with a wide range of metal ions, making them valuable in analytical chemistry, sensing, and various other applications. The ability of this compound compounds to act as chelating agents stems from their diverse donor atoms, including sulfur, nitrogen, and oxygen, which can facilitate the formation of stable metal-ligand complexes.

Coordination Modes and Structural Characteristics: this compound and its derivatives can coordinate with metal ions through various modes, depending on the specific derivative and the metal ion involved. For instance, this compound-3-acetic acid derivatives have been observed to coordinate via one oxygen atom of the carboxyl group as a monodeprotonated monodentate ligand. In other cases, a condensation product of two this compound-3-acetic acid molecules can act as a bis(deprotonated) bidentate-bridging ligand. More complex coordination modes, such as bidentate-chelating and tridentate-chelating, have also been reported for this compound-3-acetic acid derivatives.

Azo-rhodanine derivatives, which incorporate an azo group, commonly coordinate through the nitrogen atom of the azo group and the oxygen atom of the deprotonated hydroxyl group within the this compound moiety. This arrangement often leads to the formation of stable six-membered chelating rings. The exocyclic, double-bonded sulfur atom in rhodanines and thiohydantoins, along with other structural features, provides a high density of interaction sites for polar interactions and hydrogen bonds, contributing to their promiscuous binding behavior at certain concentrations. Some complexes of this compound derivatives with transition metals like copper and zinc have been characterized using techniques such as infrared (IR) and ultraviolet (UV) spectroscopy, revealing specific vibrational modes and electronic transitions indicative of complex formation. For example, IR spectra of this compound complexes show characteristic C=O stretching vibrations, which shift upon complexation. X-ray structure analysis has been employed to elucidate the precise coordination geometries, such as mononuclear molecular complexes and 1D coordination polymers formed with this compound-3-acetic acid. For certain metal ions, like Cu(II) and Co(II), square pyramidal structures have been suggested, while Ni(II) complexes often exhibit octahedral geometries.

Metal Ion Complexation and Stability: this compound and its derivatives form complexes with a broad spectrum of metal ions, including but not limited to Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Fe²⁺, Fe³⁺, La³⁺, UO₂²⁺, Th⁴⁺, Zr⁴⁺, Ag⁺, and Cr³⁺. Potentiometric titrations are frequently used to determine the stability constants (log K) of these metal-ligand complexes.

The stability of these complexes varies depending on the metal ion and the specific this compound derivative. General trends in stability constants have been observed for bivalent transition metal ions. For instance, with many this compound azodyes and this compound azosulfonamide derivatives, the stability constants typically follow the order: Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺. This trend is often attributed to the Irving-Williams series, which describes the stability of complexes of divalent first-row transition metals.

For complexes formed with certain azo rhodanines, a different order of stability constants has been reported for other metal ions: Fe²⁺ < Cd²⁺ < Fe³⁺ < UO₂²⁺ < Zr⁴⁺. Additionally, for this compound azodyes, the stability order for some lanthanide ions was found to be La(III) < Pr(III) < Nd(III) < Tb(III).

The stoichiometry of these complexes commonly includes 1:1 and 1:2 (metal:ligand) ratios, as determined by conductometric and Job's plot analyses.

Table 1: Observed Stability Orders of this compound-Metal Complexes

| Ligand Type | Metal Ions | Stability Order | Source |

| This compound Azodyes/Azosulfonamide Derivatives | Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺ | Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ | |

| Azo Rhodanines | Fe²⁺, Cd²⁺, Fe³⁺, UO₂²⁺, Zr⁴⁺ | Fe²⁺ < Cd²⁺ < Fe³⁺ < UO₂²⁺ < Zr⁴⁺ | |

| This compound Azodyes | La(III), Pr(III), Nd(III), Tb(III) | La(III) < Pr(III) < Nd(III) < Tb(III) |

Thermodynamic Considerations: Thermodynamic parameters such as Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) provide insights into the spontaneity and energy changes associated with complex formation. Studies have shown that the formation of this compound metal complexes is generally a spontaneous process (negative ΔG). While the dissociation process of the ligands can be non-spontaneous and entropically unfavorable, the formation of metal complexes is typically endothermic (positive ΔH) and entropically favorable (positive ΔS). The positive entropy change often contributes significantly to the spontaneity of complex formation, especially in solution, by increasing the disorder of the system.

Applications in Metal Ion Detection: The strong complexing ability of this compound derivatives makes them highly sensitive reagents for the determination of various metal ions in analytical chemistry. Chemically modified electrodes based on this compound derivatives have been developed for the electrochemical recognition of heavy metal ions like Pb(II), Ni, Cu, Zn, Fe, Ag(I), and Hg(II). These sensors can exhibit high selectivity and sensitivity, with some this compound-derived fluorometric sensors showing "turn-on" or "turn-off" fluorescence responses upon binding to specific ions like Ag⁺.

Advanced Spectroscopic Characterization of Rhodanine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of rhodanine compounds, providing detailed insights into the arrangement of atoms within the molecule. Both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques like HMBC, are widely employed. Chemical shifts are typically reported in parts per million (ppm) and referenced to tetramethylsilane (B1202638) (TMS) .

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound (C₃H₃NOS₂) typically exhibits a singlet corresponding to the methylene (B1212753) protons (CH₂) at C5 of the thiazolidinone ring. For this compound itself, these protons are observed around 4.892 ppm in methanol-d4 (B120146) . In this compound derivatives, the chemical shifts of these protons can vary depending on the substituents, particularly at the C5 position where condensation reactions often occur, leading to the formation of exocyclic double bonds. For instance, in some this compound derivatives, the α-hydrogen signal can appear as a singlet around 7.58-7.68 ppm . Aromatic protons in substituted this compound derivatives typically resonate in the 7-8 ppm range . The N-H proton, if present and not exchanged with the solvent, can appear as a broad singlet at higher chemical shifts, for example, around 9.35 ppm for the NH proton of the this compound ring in some spirooxindole pyrrolidine (B122466) derivatives .

Carbon-13 NMR (¹³C NMR) Analysis

¹³C NMR spectroscopy is particularly informative for this compound compounds due to the presence of distinct carbonyl (C=O) and thiocarbonyl (C=S) carbons, as well as the methylene carbon (C5) of the thiazolidinone ring. These carbons exhibit characteristic chemical shifts that aid in structural assignment.

For this compound (C₃H₃NOS₂), the following ¹³C NMR chemical shifts have been reported in methanol:

C5 (methylene carbon): 39.946 ppm

C=O (carbonyl carbon): 177.994 ppm

C=S (thiocarbonyl carbon): 205.880 ppm

| Carbon Atom | Chemical Shift (ppm) | Notes |

|---|---|---|

| C5 (CH₂) | 39.946 | Methylene carbon of the thiazolidinone ring |

| C=O | 177.994 | Carbonyl carbon |

| C=S | 205.880 | Thiocarbonyl carbon |

In this compound derivatives, the chemical shifts of these characteristic carbons can vary, reflecting the electronic effects of substituents. For example, in various this compound-linked derivatives, the thiocarbonyl carbon (C=S) typically resonates in the range of 188.1-197.8 ppm, while the carbonyl carbon (C=O) appears around 164.0-170.1 ppm . The C5 carbon of the thioxothiazolidine ring can be observed around 33.8-47.2 ppm .

| Carbon Atom | Typical Chemical Shift Range (ppm) in Derivatives | Notes |

|---|---|---|

| C=S | 188.1 - 197.8 | Thiocarbonyl carbon |

| C=O | 164.0 - 170.1 | Carbonyl carbon |

| C5 | 33.8 - 47.2 | Methylene/methine carbon of the thiazolidinone ring |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify key functional groups present in this compound compounds by detecting their characteristic vibrational frequencies. The absorption bands in the IR spectrum provide insights into the presence of carbonyl (C=O), thiocarbonyl (C=S), and N-H groups, which are integral to the this compound core.

Typical IR absorption bands for this compound and its derivatives include:

C=O stretching : A strong absorption band for the carbonyl group is generally observed in the range of 1700-1750 cm⁻¹. For a 3-aminothis compound derivative, a C=O stretching band was reported at 1737 cm⁻¹ .

C=S stretching : The thiocarbonyl group typically shows absorption in the lower wavenumber region, often around 1100-1250 cm⁻¹. For instance, a C=S group in a 3-aminothis compound derivative was observed at 1104 cm⁻¹ .

N-H stretching : The N-H bond in the this compound ring typically gives rise to a broad absorption band in the region of 3100-3400 cm⁻¹. For a 3-aminothis compound derivative, a band at 3128 cm⁻¹ was assigned to =C-H sp² stretching, while N-H stretching would also be expected in this region .

C-H stretching : Both sp² and sp³ C-H stretching vibrations can be observed, typically around 2900-3100 cm⁻¹ .

C=C stretching : For this compound derivatives with exocyclic double bonds or aromatic rings, C=C stretching vibrations are observed, for example, aromatic C=C stretching bands can appear around 1400-1600 cm⁻¹ .

| Functional Group | Characteristic IR Absorption (cm⁻¹) | Notes |

|---|---|---|

| C=O (Carbonyl) | ~1700-1750 | Strong absorption |

| C=S (Thiocarbonyl) | ~1100-1250 | |

| N-H | ~3100-3400 | Broad absorption |

| =C-H (sp²) | ~3100-3000 | |

| -C-H (sp³) | ~3000-2850 | |

| C=C (Aromatic/Exocyclic) | ~1400-1600 |

Mass Spectrometry (MS)

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation patterns of this compound compounds, which are essential for determining their molecular formula and confirming their structure.

The molecular weight of this compound (C₃H₃NOS₂) is 133.192 g/mol . In mass spectrometry, the molecular ion peak [M]⁺ or protonated molecular ion [M+H]⁺ is typically observed. For this compound, the m/z top peak is reported at 133 . Predicted adducts for this compound include [M+H]⁺ at m/z 133.97288, [M+Na]⁺ at m/z 155.95482, and [M-H]⁻ at m/z 131.95832 .

| Ion Type | Predicted m/z | Notes |

|---|---|---|

| [M+H]⁺ | 133.97288 | Protonated molecular ion |

| [M+Na]⁺ | 155.95482 | Sodium adduct |

| [M-H]⁻ | 131.95832 | Deprotonated molecular ion |

| [M]⁺ (top peak) | 133 | Electron ionization (EI) mass spectrum |

Fragmentation patterns, especially in tandem mass spectrometry (MS/MS), can offer further structural details by revealing characteristic neutral losses. While specific fragmentation routes for this compound itself are less commonly detailed in general databases, studies on this compound derivatives often involve high-resolution mass spectrometry to elucidate complex dissociation mechanisms . For example, the second and third highest m/z peaks for this compound are reported at 46 and 74, respectively .

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within this compound compounds, particularly the π→π* transitions associated with conjugated systems. This technique provides information on the maximum absorption wavelength (λmax) and molar absorptivity (ε).

This compound (C₃H₃NOS₂) exhibits absorption maxima in the ultraviolet region. In an alcoholic solvent, it shows a maximum absorption at 250.5 nm (log ε = 4.12) and another at 294 nm (log ε = 4.24) . This strong absorption around 250 nm is often attributed to a π→π* transition .

| λmax (nm) | log ε (M⁻¹cm⁻¹) | Solvent | Transition Type |

|---|---|---|---|

| 250.5 | 4.12 | Alcohol | π→π |

| 294 | 4.24 | Alcohol | π→π |

The introduction of conjugated systems, such as aryl or alkylidene groups at the C5 position of the this compound ring, significantly influences the UV-Vis spectrum. Increased conjugation typically leads to a bathochromic shift (red shift) in the λmax, moving the absorption to longer wavelengths . This phenomenon is often observed in 5-substituted this compound derivatives, where the extended π-system results in absorption in the visible region, making some derivatives colored.

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy is a powerful vibrational technique utilized to characterize this compound and its derivatives by providing specific information about their molecular vibrations. Studies on this compound, 3-aminothis compound, and 3-methylthis compound (B1581798) in the solid state have enabled detailed assignments of their Raman and infrared (IR) spectra .

Key Vibrational Assignments: For this compound, the cis amide I mode is associated with bands observed at approximately 1713 cm⁻¹ and 1779 cm⁻¹, while the amide II mode is assigned to a band around 1457 cm⁻¹ in both Raman and IR spectra . The thioamide II and III modes, characteristic of the C=S group, are observed at 1176 cm⁻¹ and 1066/1078 cm⁻¹ in the Raman spectrum of this compound . Comparisons across this compound and its 3-amino and 3-methyl derivatives, combined with Density Functional Theory (DFT) calculations, have facilitated these assignments, including those for N-H, NH₂, CH₂, and CH₃ vibrations .

Table 1: Characteristic Raman and IR Bands for this compound and Derivatives

| Compound | Amide I (cm⁻¹) (Raman/IR) | Amide II (cm⁻¹) (Raman/IR) | Thioamide II (cm⁻¹) (Raman/IR) | Thioamide III (cm⁻¹) (Raman/IR) |

| This compound | ~1713, 1779 | ~1457 | 1176 / 1187 | 1066/1078 / 1083 |

| 3-aminothis compound | - | - | 1158 / 1179 | 1044 / 1074 |

| 3-methylthis compound | - | - | 1107 / 1116 | 984 / 983 |

Surface-Enhanced Raman Scattering (SERS) has provided unique insights into the behavior of this compound compounds at metal surfaces. SERS investigations of this compound adsorbed on silver (AgNP) and gold (AuNP) nanoparticles have revealed evidence of a nanoparticle surface-induced dimerization process . This dimerization occurs via the active methylene group, analogous to the Knoevenagel reaction . A prominent SERS band observed at 1566 cm⁻¹ is specifically attributed to the characteristic ν(C=C) stretching vibration of the this compound dimer, rather than this compound tautomers . This band is notably very weak in solid-state dispersive Raman spectra and absent in solution-state Raman spectra of this compound . The chemical transformation to the dimer on metal surfaces is thought to be triggered by the indirect transfer of energetic hot electrons generated during the non-radiative decay of plasmons . The efficiency of this dimerization has been observed to be wavelength-dependent, with 514.5 nm excitation being more effective on AgNP surfaces .

Furthermore, SERS studies indicate that this compound molecules coordinate with the metal substrates primarily through the exo-sulfur atom, evidenced by a significant shift in the thioamide group bands upon adsorption . SERS has also demonstrated high sensitivity for this compound analysis, achieving femtomolar detection limits (10⁻¹⁴ mol/dm⁻³) using 632.8 nm excitation, making it a valuable tool for trace analysis .

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is indispensable for determining the precise crystal structures of this compound compounds, providing crucial information on molecular geometry, bond lengths, bond angles, and intermolecular interactions.

Crystal Structure of this compound: The crystal structure of this compound (C₃H₃NOS₂) has been redetermined at 173 K, showing improved precision compared to earlier photographic film-based determinations . In its crystal structure, this compound molecules form planar N-H···S hydrogen-bonded dimers . The compound crystallizes in the monoclinic system with the P2₁/n space group, and its unit cell parameters are a = 7.1876(1) Å, b = 7.5574(1) Å, c = 9.9110(2) Å, and β = 103.031(1)° .

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₃H₃NOS₂ |

| Molar Mass ( g/mol ) | 133.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.1876(1) |

| b (Å) | 7.5574(1) |

| c (Å) | 9.9110(2) |

| β (°) | 103.031(1) |

| Volume (ų) | 524.50(2) |

| Z | 4 |

| Temperature (K) | 173(2) |

This compound Derivatives and Intermolecular Interactions: XRD studies have been extensively applied to various this compound derivatives to understand their structural features and how these relate to their properties. For example, the crystal structures of this compound-3-acetic acid, this compound-3-propionic acid, and this compound-3-butyric acid have been determined, revealing the influence of alkyl chain length on molecular geometry . In these structures, the crystal network is predominantly stabilized by strong O-H···O hydrogen bonds formed by the carboxyl groups, complemented by weaker C-H···O and C-H···S contacts .

For 5-pyridylmethylidene-3-rhodanine-carboxyalkyl acid derivatives, XRD analysis confirms the presence of Z isomers in their crystal structures, with the this compound and pyridine (B92270) rings maintaining an almost planar configuration . The angle between these planes can be very small, for instance, 7.8(1)°, 4.7(1)°, and 2.0(2)° for specific derivatives .

XRD is also critical in confirming the formation of inclusion complexes, such as those between this compound and cyclodextrins. Changes in diffraction profiles, including reduced intensity and shifts in 2θ values of peaks, along with the disappearance of characteristic peaks of crystalline this compound, provide clear evidence of complex formation .

Furthermore, single-crystal XRD has been used to ascertain the molecular structure of compounds like 3-allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one. This analysis showed that the two cycles linked by the C=C double bond are nearly coplanar, while the allyl substituent is oriented perpendicularly to this plane . XRD has also played a role in characterizing the crystal structure of 5-benzylidenethis compound-containing inhibitors in complex with proteins, revealing covalent bonds to specific residues like Cys366 in HCV RNA polymerase NS5B .

Compound Names and PubChem CIDs

Computational Chemistry and Cheminformatics in Rhodanine Research

Molecular Docking and Molecular Modeling

Molecular docking and modeling are computational techniques extensively used in rhodanine research to predict the binding modes and affinities of this compound derivatives with target proteins. These methods provide crucial insights into ligand-protein interactions, guiding the design of more potent compounds.

Ligand Preparation and Protein Structure Procurement

The initial steps in molecular docking involve meticulous preparation of both the ligand (this compound derivatives) and the target protein. Three-dimensional (3D) structures of this compound derivatives are typically generated and optimized using specialized software modules, such as the LigPrep module in Maestro . During this preparation, it is crucial to generate all possible ionization states and tautomeric forms of the ligands within a biologically relevant pH range, commonly set at pH 7.0 ± 2.0 . Force fields, such as OPLS_2005, are often employed to optimize the geometry and produce low-energy conformers of the ligands, ensuring their structural accuracy for docking simulations .

For protein structures, researchers typically procure them from publicly accessible databases like the RCSB Protein Data Bank (PDB) . Examples of protein targets studied with this compound derivatives include 3VHE (a potential target for prostate cancer treatment), 3G6H (c-Src tyrosine kinase), and Aldose Reductase . Prior to docking, protein structures also undergo preparation steps, which may include removing water molecules, adding hydrogens, assigning charges, and performing energy minimization using appropriate force fields to ensure a stable and accurate representation of the binding site .

Binding Affinity and Interactions with Target Proteins

Molecular docking simulations predict the preferred orientation (binding pose) of a ligand within a protein's active site and estimate the strength of the interaction (binding affinity) . A higher negative binding affinity generally indicates a stronger and more favorable interaction, suggesting higher inhibitory activity . Various docking software and protocols are utilized, including Glide (with High Throughput Virtual Screening (HTVS), Standard Precision (SP), eXtra Precision (XP), and Induced Fit Docking (IFD) modes), AutoDock, and iGEMDOCK .

This compound derivatives have been investigated against a range of target proteins, demonstrating diverse binding interactions:

Prostate Cancer (Target: 3VHE): this compound derivatives have been docked to the 3VHE protein, identifying potential inhibitors . Induced fit docking (IFD), which allows for receptor flexibility during the docking study, has been employed to better understand these interactions .

Breast Cancer (Targets: HER2, VEGFR, EGFR): this compound-piperazine hybrids have shown favorable binding interactions and energies with HER2, VEGFR, and EGFR . For instance, compound 15 exhibited strong affinity for HER2, with binding energies for all examined tyrosine kinases (TKs) ranging from -6.5 kcal/mol to -9.9 kcal/mol . The bis(4-fluorophenyl)methyl piperazine (B1678402) scaffold was found to be integral to interactions within the ATP binding site of HER2, while substituents at the third position of the this compound core influenced hydrogen bond formation with crucial residues .

Leukemia (Target: c-Src Tyrosine Kinase): Molecular docking studies on c-Src (PDB ID: 3G6H) revealed that key interactions were achieved through oxygen atoms from phenoxy and this compound groups, as well as this compound sulfur atoms .

Liver Cancer (Target: C-kit Protein Kinase): Docking studies of this compound derivatives with C-kit protein kinase provided insights into essential ligand-protein binding interactions for anticancer activity .

Aldose Reductase: In studies investigating this compound and this compound-3-acetic acid derivatives as potential aldose reductase inhibitors, compound RA-2 demonstrated a potent binding affinity of -9.6 kcal/mol . This compound formed numerous hydrogen bonds with residues such as THR A:19 (2.51 Å), TRP A:20 (2.26 Å, 2.50 Å), LYS A:77 (2.86 Å), GLY A:18 (2.68 Å), and UNL A:1 (2.78 Å), along with eight hydrophilic bonds . Molecular dynamics (MD) simulations, often performed for time scales up to 100 ns, further confirmed the stability and flexibility of the ligand-protein complex, with RA-2 showing comparable stability to the effective drug quercetin (B1663063) .

Pancreatic Lipase (B570770) (PL): this compound-3-acetic acid derivatives have been studied as pancreatic lipase inhibitors . Derivative 8f showed a MolDock score of -125.19 kcal/mol, with its reactive carbonyl group positioned adjacent to Ser152 (approximately 3 Å), similar to the standard drug orlistat (B1677487) . MD simulations (10 ns) indicated a stable binding conformation for 8f in the PL active site .

N-myristoyltranferase: A this compound-based inhibitor was found to bind to the peptide-substrate-binding site of N-myristoyltranferase, primarily forming hydrophobic interactions .

HCV RNA Polymerase NS5B: A this compound-based inhibitor was observed to covalently bind to Cys366 in the active site of HCV RNA polymerase NS5B .

Molecular dynamics simulations are crucial for understanding the dynamic behavior and stability of the ligand-protein complex over time, providing a more comprehensive view beyond static docking poses .

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This approach helps in predicting the activity of new compounds and identifying key structural features responsible for observed biological effects.

3D-QSAR Model Development and Validation

3D-QSAR models aim to correlate the three-dimensional structural properties of molecules with their biological activities . The development of a 3D-QSAR model typically begins with a dataset of compounds with known biological activities. This dataset is often divided into a training set (e.g., 75% of the data) used to build the model and a test set (e.g., 25% of the data) used for external validation .

Molecular alignment is a critical step in 3D-QSAR, ensuring that the molecules are oriented consistently in space . Both pharmacophore-based and atom-based alignment methods can be employed . Atom-based QSAR models, which treat molecules as a collection of overlapping van der Waals spheres, are particularly useful for elucidating structure-activity relationships .

Models are commonly generated using techniques like Partial Least Squares (PLS) regression, which identifies the latent variables that best correlate structural descriptors with biological activity . The robustness and predictive power of 3D-QSAR models are assessed using several statistical validation parameters:

Coefficient of Determination (R²): Indicates how well the model fits the training data.

Cross-Validation Coefficient (Q²): Measures the predictive ability of the model for new data (e.g., Q²LOO for leave-one-out cross-validation).

Root Mean Square Error (RMSE) and Standard Deviation (SD): Indicate the accuracy of the predictions.

F-value: Assesses the statistical significance of the model.

Table 1: Representative 3D-QSAR Model Validation Parameters for this compound Derivatives

| Target/Activity | R² | Q² | SD | F-value | Reference |

| Prostate Cancer Inhibitors (3VHE) | 0.903 | 0.869 | 0.081 | 247.2 | |

| Anticancer (Huh-7D12 cell line) | 0.9606 | 0.955 | N/A | N/A | |

| Cytotoxic (Human T cell lymphoma) | 0.75 | 0.64 | N/A | N/A | |

| Antioxidant Activity | 0.81 | 0.72 | N/A | 24.225 |

External validation, using a separate test set, and Y-randomization tests are also performed to confirm the model's robustness and guard against chance correlations . Contour maps generated from 3D-QSAR analyses provide visual representations of the spatial requirements for activity, highlighting regions where specific physicochemical properties (e.g., steric, electrostatic) are favorable or unfavorable for biological activity .

Correlation of Quantum Parameters with Biological Activity

Quantum chemical parameters, derived from computational methods like Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-31+G (d,p) level), offer a detailed understanding of the electronic and geometric features of molecules . These parameters are crucial for describing the reactivity, shape, and binding properties of entire molecules or specific fragments .

Studies on this compound derivatives have shown significant correlations between quantum chemical descriptors and their biological activities:

HOMO-LUMO Energy Gap (ΔE): The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key indicator of molecular reactivity and kinetic stability . A smaller ΔE often correlates with increased reactivity and higher biological activity . For example, inhibitor 3d, a this compound derivative, exhibited a smaller ΔE (0.132 au) compared to 3a (0.146 au), which corresponded to an increase in its biological activity . Conversely, compounds with high energy gaps tend to be more stable and biologically inactive .

Absolute Hardness (η) and Softness (σ): These indices measure a molecule's resistance to deformation of its electron cloud (hardness) and its propensity to undergo such deformation (softness), reflecting its stability and reactivity . Higher softness (σ) values have been correlated with increased inhibition efficiency . For instance, inhibitor 6, with a higher σ value (12.048 au⁻¹), demonstrated greater inhibition efficiency compared to inhibitor 7 (11.050 au⁻¹) .

Electron Affinity (A) and Ionization Potential (I): These parameters are also correlated with various quantum reactivity parameters, providing insights into a molecule's electron-donating and electron-accepting capabilities .

Computational chemistry, through the calculation and correlation of these quantum parameters, provides a powerful tool to explain the observed reactivity and biological activity of this compound derivatives, guiding further structural modifications for enhanced efficacy .

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used in drug discovery to identify the essential steric and electronic features of a molecule that are required for its optimal interaction with a specific biological target and to trigger a biological response . These features, known as pharmacophoric features, define the common chemical properties shared by a set of active compounds.

Common pharmacophoric features include:

Hydrogen Bond Acceptors (A): Atoms capable of accepting a hydrogen bond.

Hydrogen Bond Donors (D): Atoms capable of donating a hydrogen bond.

Hydrophobic Centers (H): Regions of a molecule that prefer to interact with nonpolar environments.

Aromatic Rings (R): Planar cyclic structures with delocalized pi electrons, often involved in pi-stacking interactions.

Metal Ligators: Features capable of coordinating with metal ions.

Pharmacophore models can be generated using either ligand-based approaches (derived from a set of active ligands) or structure-based approaches (derived from the 3D structure of the target protein and its ligand complex) .

Examples of pharmacophore models developed for this compound derivatives include:

Prostate Cancer Inhibitors (Target: 3VHE): Pharmacophore models containing five sites were developed for this compound derivatives acting as prostate cancer inhibitors. These models typically incorporated hydrogen bond acceptor (A), hydrophobic (H), and aromatic ring (R) features . The predictive power of these models was validated using parameters such as Area Under the Curve (AUC), Receiver Operating Characteristic (ROC) curves, Boltzmann-Enhanced Discrimination of Receiver Operating Characteristic (BEDROC), and Robust Initial Enhancement (RIE) .

VEGFR/EGFR Inhibitors: A pharmacophore model for this compound-based VEGFR/EGFR inhibitors has been described, consisting of four key parts: a hydrophobic tail, a central heteroaromatic ring, a spacer, and a hydrophobic head .

Plasmodium falciparum Enoyl-Acyl Carrier Protein Reductase (PfENR) Inhibitors: Separate 3D pharmacophore models were generated for two subclasses of this compound inhibitors: this compound-furans and this compound-phenyls .

The This compound-furan pharmacophore model included a hydrogen bond donor, two hydrogen bond acceptors, two metal ligators, three hydrophobic features, and two aromatic ring features .

The This compound-phenyl pharmacophore model comprised two hydrogen bond donors, two hydrogen bond acceptors, a metal ligator, two hydrophobic features, and two aromatic ring features .

Pharmacophore models are widely utilized in virtual screening campaigns to identify novel active compounds from large chemical databases (e.g., the Enamine database) . The validation of these models is a fundamental step to ensure their accuracy and specificity in selecting active molecules, thereby guiding the virtual screening process effectively .

Virtual High-Throughput Screening (VHTS) and High-Throughput Screening (HTS) of this compound Libraries

This compound derivatives are frequently encountered in both High-Throughput Screening (HTS) and Virtual High-Throughput Screening (VHTS) campaigns . While they are recognized for their broad biological activities, this compound-based compounds have also gained a reputation as "Pan Assay Interference Compounds" (PAINS) or "frequent hitters" in screening campaigns due to their potential for non-specific interactions, aggregation, or interference in photometric biological assays . Despite these challenges, the this compound scaffold remains a "privileged scaffold" in drug discovery due to its extensive possibilities for chemical derivatization and the wide range of biological activities it can confer .

VHTS and HTS efforts involving this compound libraries have led to the identification of promising candidates across various therapeutic areas:

Prostate Cancer Inhibition: A study focused on identifying new inhibitors for the 3VHE protein, a potential target for prostate cancer treatment, utilized pharmacophore models and 3D-QSAR studies of this compound derivatives. A virtual screening of the Enamine database was performed, followed by molecular docking protocols (HTVS, SP, XP, and IFD). This campaign successfully identified twenty new active this compound compounds with predicted inhibitory activities (IC50 values) ranging between 0.408 µM and 0.817 µM .

Hepatitis C Virus (HCV) NS5B Polymerase Inhibition: Virtual screening of a large chemical library (260,000 compounds from the ChemBridge database) against the allosteric pocket-1 (AP-1) of HCV NS5B polymerase identified a novel this compound analog (Compound 3, an internal identifier) as a hit molecule. Subsequent structure-activity relationship (SAR) exploration and synthetic modifications led to the development of 25 derivatives exhibiting IC50 values between 7.7 and 68.0 µM .

HIV Inhibition: this compound and 1,3,5-triazine (B166579) derivatives have been discovered as inhibitors of the ATPase activity of human DEAD-box RNA helicase DDX3. These compounds demonstrated nanomolar inhibition of the target protein in vitro and low-micromolar activity against HIV in infected cells .

Anticancer Targets: this compound derivatives have consistently emerged as hits in HTS and VHTS against various targets implicated in the pathogenesis of cancer . For instance, certain 5-benzylidene substituted this compound derivatives have shown promising anticancer activity against HeLa cell lines, with one compound (3a, an internal identifier) exhibiting an IC50 value below 62.5 µg/ml .

ADME (Absorption, Distribution, Metabolism, Excretion) Property Prediction

The accurate prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early drug discovery to mitigate the risk of late-stage drug failures, which are often attributed to suboptimal pharmacokinetic profiles . In silico models and computational tools are widely employed for this purpose, offering a cost-effective and efficient means to assess the drug-likeness and pharmacokinetic potential of this compound derivatives .

Commonly used software tools for ADME prediction include Schrödinger's QikProp module and the web-based SwissADME tool . These tools predict a range of physicochemical and pharmacokinetic parameters, such as:

Lipinski's Rule of Five: Molecular weight (MW), lipophilicity (LogP), number of hydrogen bond donors (HBD), number of hydrogen bond acceptors (HBA), and number of rotatable bonds are assessed to predict oral bioavailability and drug-likeness .

Permeability and Absorption: Parameters like Caco-2 permeability (QPPCaco) and percentage of human oral absorption are predicted to estimate intestinal absorption .

Distribution: Blood-brain barrier (BBB) penetration (QPlogBB) is predicted to assess central nervous system (CNS) exposure .

Metabolism and Excretion: Inhibition of cytochrome P450 (CYP450) enzymes and other metabolic pathways are evaluated .

Toxicity: Predicted toxicity parameters, including hERG inhibition (QPlogHERG), hepatotoxicity, and mutagenicity (e.g., AMES mutagenicity), are also assessed to provide an early indication of potential safety concerns .

Detailed Research Findings on ADME Prediction of this compound Derivatives:

Prostate Cancer Inhibitors: The twenty new this compound derivatives identified through virtual screening for prostate cancer inhibition were evaluated for their ADME properties using QikProp. All these compounds satisfied Lipinski's Rule of Five, and their predicted pharmacokinetic parameters, including % human oral absorption, QPlogHERG, QPPCaco, and QPlogBB, were within acceptable ranges for human use, indicating their potential as drug candidates .

General this compound Derivatives: An in silico study evaluating four different this compound compounds using SwissADME reported that most compounds exhibited good physicochemical properties and acceptable ADMET profiles. The molecular weights of these four compounds ranged from 279.33 to 310.35 Da, all falling below the 500 Da threshold for drug-likeness .

5-Arylidene-Substituted this compound Derivatives: Recent virtual screening and ADME prediction studies on 5-arylidene-substituted derivatives of 3-(benzo[d]triazol-2-ylamino)-2-thioxothiazolidin-4-one, using SwissADME, indicated that most parameters were acceptable. The compounds successfully passed Lipinski's filter, confirming their drug-likeness. Key bioavailability (BS) and synthetic accessibility (SA) criteria were determined as 0.55 and 3.75–4.81, respectively. Compound 8 (an internal identifier) was specifically highlighted as having the best predicted ADME profile among the investigated derivatives .

This compound–Piperazine Hybrids: For a series of this compound–piperazine hybrids (compounds 5–17, internal identifiers), ADME parameters were predicted using SwissADME, and toxicity was assessed with ProTox 3.0. The entire series demonstrated an expected oral toxicity above 1000 mg/kg (ranging from 1024 to 1233 mg/kg) and were predicted to be non-toxic to the liver, kidneys, and heart. However, one derivative, Compound 6 (an internal identifier), was predicted to potentially cause carcinogenicity and mutagenicity, highlighting the importance of detailed ADME/Tox profiling .

These computational studies demonstrate the integral role of VHTS, HTS, and ADME prediction in streamlining the drug discovery process for this compound-based compounds, allowing for the early identification of promising candidates and the optimization of their pharmacokinetic profiles.

Medicinal Chemistry and Biological Applications of Rhodanine Derivatives

General Overview of Biological Activities

Rhodanine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antitubercular, anti-inflammatory, antidiabetic, and antitumor properties . These compounds have garnered considerable attention due to their potential applications in various therapeutic areas .

For instance, epalrestat (B1671369), a this compound-3-acetic acid derivative, has been marketed in Japan since 1992 for the treatment of diabetic complications, specifically peripheral neuropathy . Epalrestat functions as an inhibitor of aldose reductase, a key enzyme in the polyol pathway of glucose metabolism under hyperglycemic conditions . The favorable clinical safety profile of epalrestat has spurred further research into rhodanines as promising drug candidates .

Beyond antidiabetic effects, this compound derivatives have demonstrated:

Antimicrobial activity: This includes antibacterial, antifungal, and antiviral properties . Some this compound derivatives have shown potent activity against Gram-negative bacteria by potentially binding to penicillin-binding protein (PBP) .

Anti-inflammatory activity: Certain this compound derivatives have been explored for their ability to inhibit inflammatory pathways .

Antioxidant activity: Some 5-benzylidene substituted this compound derivatives have exhibited antioxidant potential .

Antiparasitic activity: this compound derivatives have also shown antiparasitic effects .

Anticancer Activity

This compound derivatives have been extensively investigated for their potential as anticancer agents, demonstrating significant antitumor activity against various cancer cell lines . Many studies have confirmed the ability of this compound-derived compounds to induce apoptosis in cancer cells . Furthermore, most this compound derivatives exhibit remarkable anticancer activity in the micromolar range, often with negligible cytotoxicity to normal cells, indicating selective toxicity .

Apoptosis Induction Mechanisms

This compound derivatives induce apoptosis through several mechanisms. They have been found to modulate pro-survival proteins of the Bcl-2 family and other key signaling proteins . Reactive oxygen species (ROS) have also been reported to be upregulated after this compound treatment, a factor potentially linked to mitochondria-mediated apoptosis . For example, the this compound derivative KSK05104 triggers apoptosis in human colon cancer cells (HT-29 and HCT-116) through both mitochondrial dysfunction and endoplasmic reticulum (ER) stress . This involves the activation of caspases (caspase-8, -9, and -3) and the cleavage of poly (ADP ribose) polymerase-1 (PARP-1), as well as the release of cytochrome c (Cyt c), apoptosis-inducing factor (AIF), and endonuclease G (Endo G) due to mitochondrial damage . KSK05104 also activates ER stress marker proteins, leading to an increase in intracellular calcium levels, which subsequently triggers μ-calpain and caspase-12 activation . Glucosylated rhodanines have also been shown to upregulate apoptosis-mediated genes such as P53, Bax, and caspase-3, 8, and 9, while downregulating Bcl-2 expression .

Cytotoxicity Profiles

This compound derivatives exhibit diverse cytotoxicity profiles across various cancer cell lines. Many compounds demonstrate potent cytotoxicity in the micromolar range . For instance, a series of quinazolinone-based rhodanines showed IC50 values generally between 10 and 60 µM against the human fibrosarcoma cell line HT-1080 . Leukemia cells (HL-60 and K-562) were found to be more sensitive to some this compound derivatives, with one compound showing IC50 values of 1.2 µM for HL-60 and 1.5 µM for K-562 cells . Importantly, normal human fibroblasts were often unaffected by these compounds, suggesting selective toxicity towards cancer cells .

Some specific cytotoxicity findings include:

Compound 2h showed IC50 values less than 62.5 µg/ml against both MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines .

A this compound-containing sorafenib (B1663141) analog (compound 7r) exhibited potent antiproliferative activity against A549, H460, and HT29 cell lines with IC50 values of 0.8, 1.3, and 2.8 µM, respectively, surpassing the reference drug sorafenib .

Glucosylated this compound compound 6 demonstrated potent cytotoxicity against MCF-7, HepG2, and A549 cells, with IC50 values of 11.7, 0.21, and 1.7 µM, respectively, which were lower than those of Doxorubicin (7.67, 8.28, 6.62 µM) .

Table 1: Representative Cytotoxicity Profiles of this compound Derivatives

| Compound Type / Name | Cancer Cell Line | IC50 (µM) | Reference Drug (IC50) | Citation |

| Quinazolinone-based this compound (Compound 45) | HL-60 (Leukemia) | 1.2 | - | |

| Quinazolinone-based this compound (Compound 45) | K-562 (Leukemia) | 1.5 | - | |

| This compound derivative (Compound 2h) | MDA-MB-231 (Breast) | < 62.5 µg/ml | - | |

| This compound derivative (Compound 2h) | HeLa (Cervical) | < 62.5 µg/ml | - | |

| This compound-containing sorafenib analog (Compound 7r) | A549 (Lung) | 0.8 | Sorafenib (Reference) | |

| This compound-containing sorafenib analog (Compound 7r) | H460 | 1.3 | Sorafenib (Reference) | |

| This compound-containing sorafenib analog (Compound 7r) | HT29 | 2.8 | Sorafenib (Reference) | |

| Glucosylated this compound (Compound 6) | HepG2 (Liver) | 0.21 | Doxorubicin (8.28) | |

| Glucosylated this compound (Compound 6) | A549 (Lung) | 1.7 | Doxorubicin (6.62) | |

| Glucosylated this compound (Compound 6) | MCF-7 (Breast) | 11.7 | Doxorubicin (7.67) |

Targeting Specific Cancer Cell Lines (e.g., HeLa, MDAMB 231, PC3)

This compound derivatives have demonstrated activity against a variety of specific cancer cell lines:

HeLa (human cervical cancer): this compound derivatives have shown potent cytotoxicity against HeLa cells . For instance, compound 2h exhibited an IC50 value of less than 62.5 µg/ml against HeLa cells .

MDA-MB-231 (human breast cancer): Many this compound derivatives have displayed significant antiproliferative activity against MDA-MB-231 cells . Compound 2h showed an IC50 of less than 62.5 µg/ml against MDA-MB-231 . Another study reported a this compound-piperazine hybrid (compound 15) with an IC50 of 76 µM against MDA-MB-231 .

PC3 (human prostate cancer): this compound derivatives have been evaluated for their activity against PC3 cells .